molecular formula C22H13ClN4O6 B3920472 1-(3-chlorophenyl)-5-{4-[(5-nitro-2-pyridinyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione

1-(3-chlorophenyl)-5-{4-[(5-nitro-2-pyridinyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B3920472
M. Wt: 464.8 g/mol
InChI Key: IMBZPAJQYQXPKQ-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(3-chlorophenyl)-5-{4-[(5-nitro-2-pyridinyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione” is a complex organic molecule. It contains a pyrimidinetrione moiety, which is a type of heterocyclic compound containing a pyrimidine ring, which is a ring with two nitrogen atoms and four carbon atoms, and three ketone groups .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The pyrimidinetrione moiety would contribute to the rigidity of the molecule, while the various substituents would likely influence its overall shape and properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar nitro group and the nonpolar phenyl groups could influence its solubility, while the presence of the pyrimidinetrione moiety could influence its reactivity .

Scientific Research Applications

Antimicrobial Activity

This compound has shown potent activity against various bacterial strains. For instance, derivatives of this compound have been effective against E. coli , P. aeruginosa , and S. epidermidis , with minimum inhibitory concentrations (MICs) as low as 3 µg/mL . This suggests its potential use as a lead compound for developing new antimicrobial agents.

Anti-HIV Properties

The compound’s derivatives have also demonstrated significant anti-HIV activity. One study reported that certain derivatives exhibited anti-HIV activity at concentrations of 7.15 µg/mL against both HIV1 and HIV2 . This indicates the compound’s potential application in HIV treatment research.

Antitubercular Potential

Given the compound’s efficacy against bacterial strains, it also has applications in antitubercular research. Some derivatives have shown promising results in inhibiting the growth of tuberculosis-causing bacteria at concentrations of 6.25 µg/mL . This could be crucial in the fight against multi-drug-resistant tuberculosis.

Green Chemistry Synthesis

The synthesis of triazole derivatives, which are related to the compound , can be achieved through green chemistry pathways. This includes using nonconventional sources like microwave, mechanical mixing, visible light, and ultrasound . This approach aligns with the principles of green chemistry, aiming for environmentally safe and efficient methods.

Pharmacophoric Properties

Triazole compounds, which are structurally related to the compound being analyzed, are known for their pharmacophoric properties. They are used in medicinal chemistry as scaffolds for drug development due to their biological relevance . This compound could serve as a pharmacophore in the design of new drugs.

Chemical Synthesis and Modification

The compound’s structure allows for various chemical modifications, making it a versatile tool in synthetic chemistry. It can be used to create a range of symmetric and non-symmetric di- and tri-substituted triazines, which have applications in pharmaceuticals and other chemical industries .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. For example, if it’s used as a drug, its safety profile would be determined through preclinical and clinical testing .

Future Directions

The future directions for research on this compound would likely depend on its intended use and the results of initial studies. For example, if initial studies suggest that it has potential as a drug, future research could focus on optimizing its properties, studying its mechanism of action, and conducting preclinical and clinical trials .

properties

IUPAC Name

(5E)-1-(3-chlorophenyl)-5-[[4-(5-nitropyridin-2-yl)oxyphenyl]methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13ClN4O6/c23-14-2-1-3-15(11-14)26-21(29)18(20(28)25-22(26)30)10-13-4-7-17(8-5-13)33-19-9-6-16(12-24-19)27(31)32/h1-12H,(H,25,28,30)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMBZPAJQYQXPKQ-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=O)C(=CC3=CC=C(C=C3)OC4=NC=C(C=C4)[N+](=O)[O-])C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)N2C(=O)/C(=C/C3=CC=C(C=C3)OC4=NC=C(C=C4)[N+](=O)[O-])/C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13ClN4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-3-(3-chlorophenyl)-6-hydroxy-5-{4-[(5-nitropyridin-2-yl)oxy]benzylidene}pyrimidine-2,4(3H,5H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-chlorophenyl)-5-{4-[(5-nitro-2-pyridinyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 2
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1-(3-chlorophenyl)-5-{4-[(5-nitro-2-pyridinyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 3
Reactant of Route 3
1-(3-chlorophenyl)-5-{4-[(5-nitro-2-pyridinyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 4
Reactant of Route 4
1-(3-chlorophenyl)-5-{4-[(5-nitro-2-pyridinyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 5
Reactant of Route 5
1-(3-chlorophenyl)-5-{4-[(5-nitro-2-pyridinyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 6
Reactant of Route 6
1-(3-chlorophenyl)-5-{4-[(5-nitro-2-pyridinyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione

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